N-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to the specified chemical often involves multi-step synthetic routes. For instance, N-substituted 1,2,4-triazoles can be synthesized through the condensation of appropriate amines, aldehydes, and amidrazones in the presence of acid catalysts or by cyclization reactions involving ester ethoxycarbonylhydrazones with primary amines. These methods highlight the versatility and complexity in synthesizing such compounds (Bektaş et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of similar compounds often involves X-ray diffraction (XRD) and spectroscopic techniques, including NMR and IR spectroscopy, to determine the arrangement of atoms within a molecule and to confirm the presence of specific functional groups. For example, the crystal structure of certain triazole derivatives has been elucidated using XRD, showing how molecules form specific patterns in the solid state and detailing their intra- and intermolecular interactions (Repich et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving triazole compounds can vary widely depending on the functional groups present. These compounds can undergo nucleophilic substitution, cycloaddition, and redox reactions, among others. The reactivity can also lead to the formation of Schiff bases when reacting with aldehydes or ketones, which is a common method for modifying the chemical properties of these molecules (Mengesha et al., 2018).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystallinity, are crucial for understanding the behavior of chemical compounds in different environments. These properties are determined by the molecular structure and functional groups of the compound. For triazole derivatives, properties like dual fluorescence emission can indicate unique electronic structures influenced by solvent polarity (Mengesha et al., 2018).
properties
IUPAC Name |
(E)-1-[4-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-17-3-6-21(13-18(17)2)28-12-10-26-9-11-27-20-7-4-19(5-8-20)14-24-25-15-22-23-16-25/h3-8,13-16H,9-12H2,1-2H3/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGENUJBETQZYCA-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCCOC2=CC=C(C=C2)C=NN3C=NN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCCOCCOC2=CC=C(C=C2)/C=N/N3C=NN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine |
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